Cas no 910411-08-4 (2-(2,6-dichloropyridin-3-yl)ethan-1-amine)

2-(2,6-Dichloropyridin-3-yl)ethan-1-amine is a versatile intermediate in organic synthesis, featuring a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and an ethylamine side chain at the 3-position. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical applications. The dichloropyridine moiety enhances electrophilic substitution potential, while the primary amine group allows for coupling or derivatization via amidation, reductive amination, or other transformations. Its stability under standard conditions and compatibility with common reagents make it a practical choice for constructing complex heterocyclic frameworks. The compound’s purity and well-defined reactivity profile ensure reproducibility in synthetic workflows.
2-(2,6-dichloropyridin-3-yl)ethan-1-amine structure
910411-08-4 structure
Product name:2-(2,6-dichloropyridin-3-yl)ethan-1-amine
CAS No:910411-08-4
MF:C7H8Cl2N2
MW:191.057819366455
CID:6400110
PubChem ID:55254119

2-(2,6-dichloropyridin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dichloropyridin-3-yl)ethan-1-amine
    • 910411-08-4
    • EN300-1965087
    • AKOS006289665
    • Inchi: 1S/C7H8Cl2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3-4,10H2
    • InChI Key: NJIYCSPJPIWMIR-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(N=1)Cl)CCN

Computed Properties

  • Exact Mass: 190.0064537g/mol
  • Monoisotopic Mass: 190.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.1

2-(2,6-dichloropyridin-3-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1965087-10.0g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
10g
$4729.0 2023-05-31
Enamine
EN300-1965087-10g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
10g
$4729.0 2023-09-17
Enamine
EN300-1965087-1.0g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
1g
$1100.0 2023-05-31
Enamine
EN300-1965087-0.1g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
0.1g
$968.0 2023-09-17
Enamine
EN300-1965087-5g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
5g
$3189.0 2023-09-17
Enamine
EN300-1965087-0.25g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
0.25g
$1012.0 2023-09-17
Enamine
EN300-1965087-2.5g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
2.5g
$2155.0 2023-09-17
Enamine
EN300-1965087-5.0g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
5g
$3189.0 2023-05-31
Enamine
EN300-1965087-1g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
1g
$1100.0 2023-09-17
Enamine
EN300-1965087-0.05g
2-(2,6-dichloropyridin-3-yl)ethan-1-amine
910411-08-4
0.05g
$924.0 2023-09-17

2-(2,6-dichloropyridin-3-yl)ethan-1-amine Related Literature

Additional information on 2-(2,6-dichloropyridin-3-yl)ethan-1-amine

2-(2,6-Dichloropyridin-3-yl)ethan-1-amine: A Comprehensive Overview

2-(2,6-Dichloropyridin-3-yl)ethan-1-amine, also known by its CAS number 910411-08-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an ethylamine group attached at the 3 position of the pyridine ring. The compound's structure contributes to its diverse chemical properties and potential applications in drug discovery and synthesis.

The synthesis of 2-(2,6-dichloropyridin-3-yl)ethan-1-amine involves a series of well-established organic reactions. Typically, the starting material is 2,6-dichloropyridine, which undergoes nucleophilic substitution or coupling reactions to introduce the ethanamine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for research and industrial applications.

One of the most notable applications of 910411-08-4 is in the development of bioactive molecules. The compound serves as a valuable building block in medicinal chemistry due to its ability to participate in various chemical transformations. For instance, it can undergo alkylation, acylation, or reductive amination reactions to yield derivatives with enhanced pharmacological properties. Recent studies have demonstrated that certain derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications in conditions like Alzheimer's disease.

In addition to its role in drug discovery, 2-(2,6-dichloropyridin-3-yl)ethan-1-amine has been explored for its utility in agrochemicals. The compound's ability to modulate plant growth regulators has led to investigations into its potential as a herbicide or plant growth enhancer. Field trials conducted under controlled conditions have shown promising results, indicating that the compound could play a role in sustainable agriculture by improving crop yields while reducing reliance on synthetic chemicals.

The environmental impact of CAS No. 910411-08-4 has also been a focus of recent research. Studies on its biodegradation pathways reveal that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in soil and water systems. This characteristic aligns with global efforts to develop eco-friendly chemical products that reduce ecological footprint.

In conclusion, 2-(2,6-dichloropyridin-3-yl)ethan-1-amine (CAS No. 910411-08-4) is a versatile compound with wide-ranging applications in medicine, agriculture, and environmental science. Its unique structure, efficient synthesis methods, and bioactive properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to contribute significantly to advancements in these fields.

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